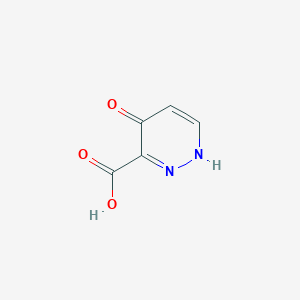
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)pyridine, also known as 4-TMP, is a pyridine-based compound that has been widely used in organic synthesis and scientific research. 4-TMP is a versatile building block that can be used to create various organic molecules and polymers. It has been studied extensively due to its unique properties and potential applications.
Aplicaciones Científicas De Investigación
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)pyridine has been used in a variety of scientific research applications. It has been used in the synthesis of organic molecules, polymers, and other materials. It has also been used in the synthesis of pharmaceuticals, such as antifungal agents, as well as in the synthesis of other biologically active compounds. 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)pyridine has also been used in the synthesis of fluorescent probes, which can be used to detect and quantify biological molecules. Additionally, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)pyridine has been used in the synthesis of polymers for use in drug delivery systems.
Mecanismo De Acción
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)pyridine is a versatile building block that can be used to synthesize various organic molecules and polymers. The mechanism of action of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)pyridine depends on the type of reaction it is used in. In a ring-closing metathesis reaction, the metathesis catalyst facilitates the opening of the diene, which then reacts with the trifluoromethoxy groups to form the cyclic 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)pyridine product. In other reactions, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)pyridine can act as a nucleophile, an electrophile, or an acid-base catalyst.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)pyridine are largely unknown. However, it is known that 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)pyridine can be used to synthesize pharmaceuticals, such as antifungal agents, and other biologically active compounds. Additionally, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)pyridine has been used in the synthesis of fluorescent probes, which can be used to detect and quantify biological molecules.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)pyridine in lab experiments include its versatility and its ability to be used in a variety of reactions. Additionally, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)pyridine can be easily synthesized using a ring-closing metathesis reaction. The main limitation of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)pyridine is that it is not very stable in the presence of air and light, and thus should be stored in a dark, dry place.
Direcciones Futuras
There are a number of potential future directions for research involving 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)pyridine. These include further exploration of its potential applications in the synthesis of pharmaceuticals and other biologically active compounds, as well as its potential use in drug delivery systems. Additionally, further research could be conducted to explore the biochemical and physiological effects of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)pyridine, as well as its potential toxicity. Finally, further research could be conducted to explore the potential use of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)pyridine in the synthesis of polymers and other materials.
Métodos De Síntesis
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)pyridine is synthesized by a ring-closing metathesis reaction. This reaction involves a metathesis catalyst, such as Grubbs' second generation catalyst, and a diene, such as 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl. The reaction produces 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)pyridine, which is a cyclic compound that contains two trifluoromethoxy groups. The reaction is typically carried out in a solvent, such as dichloromethane, and can be performed at room temperature.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)pyridine' involves the reaction of 4-bromo-2-(trifluoromethoxy)pyridine with bis(pinacolato)diboron in the presence of a palladium catalyst to form the intermediate 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)pyridine boronic acid. This intermediate is then reacted with potassium carbonate and iodobenzene diacetate in the presence of a copper catalyst to form the final product.", "Starting Materials": [ "4-bromo-2-(trifluoromethoxy)pyridine", "bis(pinacolato)diboron", "palladium catalyst", "potassium carbonate", "iodobenzene diacetate", "copper catalyst" ], "Reaction": [ "Step 1: 4-bromo-2-(trifluoromethoxy)pyridine is reacted with bis(pinacolato)diboron in the presence of a palladium catalyst to form the intermediate 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)pyridine boronic acid.", "Step 2: The intermediate is then reacted with potassium carbonate and iodobenzene diacetate in the presence of a copper catalyst to form the final product, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)pyridine." ] } | |
Número CAS |
1356832-52-4 |
Nombre del producto |
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)pyridine |
Fórmula molecular |
C12H15BF3NO3 |
Peso molecular |
289.1 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




